Welcome to the BenchChem Online Store!
molecular formula C7H3ClN4O4 B183557 2-Chloro-5,6-dinitrobenzimidazole CAS No. 1849-05-4

2-Chloro-5,6-dinitrobenzimidazole

Cat. No. B183557
M. Wt: 242.57 g/mol
InChI Key: LPHPDNLKJSQDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08338609B2

Procedure details

As represented in the following synthesis scheme, 10 g of 2-benzoimidazolone was heated and stirred in 100 mL of nitric acid (1.38) at 70° C. for 1 hour, followed by diluting with cold water, to thereby obtain yellow green 5,6-dinitro-2-benzoimidazolone (yield 76.5%). The thus obtained 5,6-dinitro-2-benzoimidazolone was refluxed in phosphorous oxychloride at 140° C. for 7 hours, followed by evaporating the excessive phosphorous oxychloride under reduced pressure, and neutralizing with an aqueous solution of sodium hydrogen carbonate, to thereby obtain yellow 5,6-dinitro-2-chlorobenzimidazole the 2-position of which was chloridized (yield 64.7%).
Name
5,6-dinitro-2-benzoimidazolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:7]2=[N:8][C:9](=O)[N:10]=[C:6]2[CH:5]=1)([O-:3])=[O:2].P(Cl)(Cl)([Cl:19])=O>>[N+:1]([C:4]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:7]2[N:8]=[C:9]([Cl:19])[NH:10][C:6]=2[CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
5,6-dinitro-2-benzoimidazolone
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=2C(=NC(N2)=O)C=C1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by evaporating the excessive phosphorous oxychloride under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(N=C(N2)Cl)C=C1[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.